![molecular formula C16H15BrN2O3 B14604087 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate CAS No. 58586-52-0](/img/structure/B14604087.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-methoxyaniline to form the diazonium salt. This intermediate is then coupled with phenol to produce the azo compound. The final step involves the esterification of the azo compound with 3-bromopropanoic acid under acidic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromine atom in the ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes that catalyze the reduction of the azo group, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyazobenzene: Similar in structure but lacks the ester group.
4-[(E)-(4-Methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine: Contains a pyrazole ring instead of the ester group.
4-[(E)-(4-Methoxyphenyl)diazenyl]-1-naphthalenamine: Features a naphthalene ring instead of the ester group.
Uniqueness
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate is unique due to the presence of both the azo group and the ester group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
58586-52-0 |
|---|---|
Molekularformel |
C16H15BrN2O3 |
Molekulargewicht |
363.21 g/mol |
IUPAC-Name |
[4-[(4-methoxyphenyl)diazenyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-6-2-12(3-7-14)18-19-13-4-8-15(9-5-13)22-16(20)10-11-17/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
ZWHLDMFPQZKYAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)
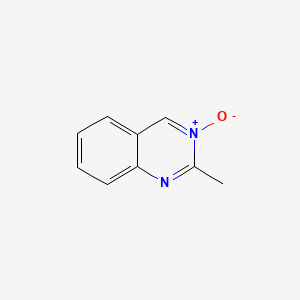
![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
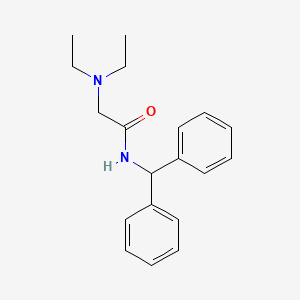
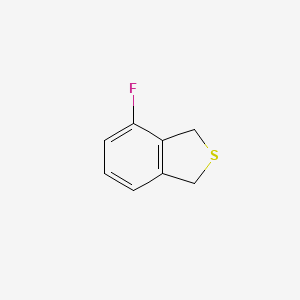
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
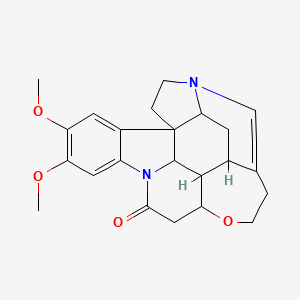

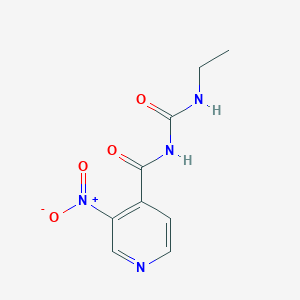
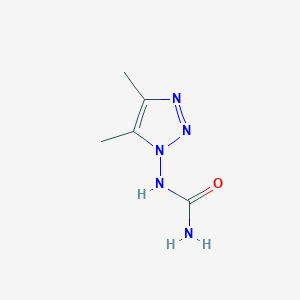

![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
